molecular formula C79H130N38O14 B12405287 (Arg)9,TAMRA-labeled

(Arg)9,TAMRA-labeled

Cat. No.: B12405287
M. Wt: 1836.1 g/mol
InChI Key: JHXPQEZMSKBWBP-AAIUVNHJSA-N
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Description

(Arg)9,TAMRA-labeled is a fluorescently labeled cell-permeable peptide. It consists of nine arginine residues (poly-arginine) and is conjugated with TAMRA (tetramethylrhodamine), a fluorescent dye. This compound is widely used in scientific research for its ability to traverse cell membranes, making it an invaluable tool for drug delivery and cellular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Arg)9,TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of arginine residues to a solid support, followed by the conjugation of TAMRA to the N-terminus of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

(Arg)9,TAMRA-labeled primarily undergoes substitution reactions due to the presence of reactive functional groups in the arginine residues and the TAMRA dye. These reactions can include nucleophilic substitution and electrophilic substitution .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under inert atmosphere .

Major Products

The major product of the synthesis is the this compound peptide itself. side products can include partially protected peptides and peptides with incomplete sequences, which are removed during the purification process .

Mechanism of Action

The mechanism of action of (Arg)9,TAMRA-labeled involves its ability to traverse cell membranes due to the presence of multiple arginine residues. The positively charged guanidinium groups in arginine interact with the negatively charged components of the cell membrane, facilitating the translocation of the peptide into the cell. Once inside the cell, the TAMRA dye allows for the visualization of the peptide’s localization and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Arg)9,TAMRA-labeled stands out due to its optimal balance of cell permeability and fluorescent properties. The nine arginine residues provide efficient cell penetration, while the TAMRA dye offers robust fluorescence for imaging applications. This combination makes it a versatile tool in various research fields .

Properties

Molecular Formula

C79H130N38O14

Molecular Weight

1836.1 g/mol

IUPAC Name

5-[[N-[(4S)-4-amino-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate

InChI

InChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1

InChI Key

JHXPQEZMSKBWBP-AAIUVNHJSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)C(=O)[O-]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-]

Origin of Product

United States

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